molecular formula C13H14N2O2 B1465575 1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1274091-19-8

1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1465575
CAS RN: 1274091-19-8
M. Wt: 230.26 g/mol
InChI Key: YGWWFRIOXHYBOE-UHFFFAOYSA-N
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Description

“1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group . The compound also contains a benzyl group, which is an aromatic substituent derived from benzene .


Molecular Structure Analysis

The molecular structure of “1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, a benzyl group, and a carboxylic acid group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound, due to its functional groups, is likely to undergo a variety of chemical reactions. For instance, the carboxylic acid group can participate in esterification reactions with alcohols . The pyrazole ring can also undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid” would depend on its exact molecular structure. For instance, similar compounds like 2,5-Dimethylbenzoic acid have a molecular formula of C9H10O2 and an average mass of 150.174 Da .

Scientific Research Applications

Structural and Spectral Analysis

  • Structural and Spectral Properties : The pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been the subject of combined experimental and theoretical studies. These compounds are characterized using various techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, providing detailed insights into their structural and spectral properties (Viveka et al., 2016).

Molecular Conformation and Hydrogen Bonding

  • Molecular Conformation Studies : Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives highlights their complex hydrogen-bonded structures, offering insights into molecular conformations and bonding interactions. Such studies are crucial for understanding the behavior of pyrazole derivatives in various applications (Asma et al., 2018).

Functionalization Reactions

  • Functionalization Reactions : Research involving the functionalization of pyrazole-3-carboxylic acid derivatives provides insights into their chemical reactivity. These studies are fundamental in developing new synthetic pathways and potential applications in various fields (Yıldırım et al., 2005).

Solid State Properties

  • Solid State Characterization : Investigations into the structure and dynamic properties of simple pyrazole-4-carboxylic acids in the solid state, including polymorphism and proton transfer, are critical for understanding their behavior in solid formulations or as part of larger molecular systems (Infantes et al., 2013).

Improved Synthesis Methods

  • Synthesis Improvements : Advances in the synthesis of 1H-pyrazole-4-carboxylic acid, leading to higher yields, demonstrate the ongoing efforts to optimize and refine the production methods for these compounds, which is essential for their practical application in research and industry (Dong, 2011).

Drug Design and Modeling

  • In Silico Studies for Drug Design : In-depth in silico studies on pyrazole-based drug molecules, including their activities and interaction behaviors, highlight the potential of these compounds in pharmacological applications. Such computational approaches are invaluable in the early stages of drug discovery (Shubhangi et al., 2019).

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-10(2)11(5-9)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWWFRIOXHYBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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